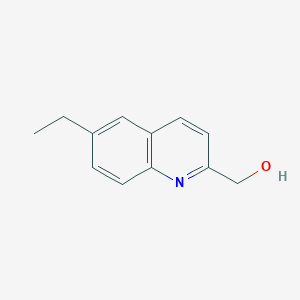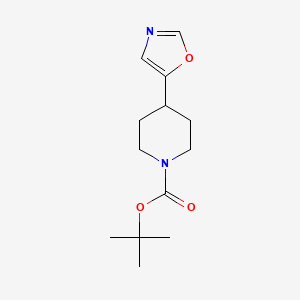![molecular formula C13H14N4OS B11722623 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B11722623.png)
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is an organic compound that belongs to the hydrazides family. It is characterized by the presence of a benzohydrazide group linked to a sulfanyl-methyl-pyrimidine moiety. This compound has a molecular formula of C13H14N4OS and a molecular weight of 274.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide typically involves the reaction of 4-methyl-2-pyrimidinethiol with 4-formylbenzoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid
- **4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzaldehyde
- **4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzylamine
Uniqueness
4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is unique due to the presence of both a hydrazide group and a sulfanyl-methyl-pyrimidine moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H14N4OS |
|---|---|
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide |
InChI |
InChI=1S/C13H14N4OS/c1-9-6-7-15-13(16-9)19-8-10-2-4-11(5-3-10)12(18)17-14/h2-7H,8,14H2,1H3,(H,17,18) |
Clé InChI |
BNAKMEUIYANEGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)SCC2=CC=C(C=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722560.png)






![[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B11722582.png)



